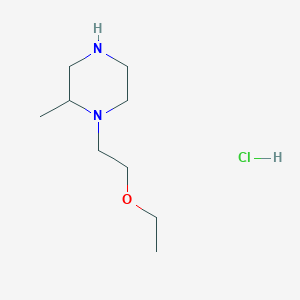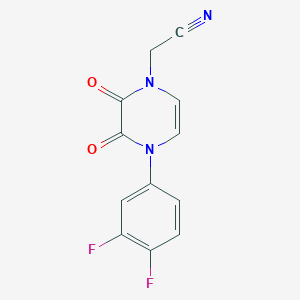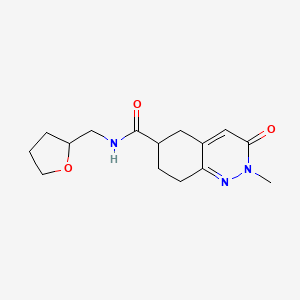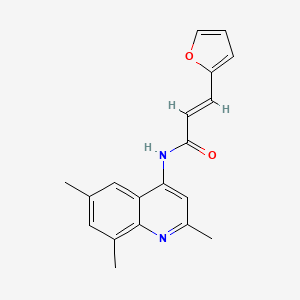![molecular formula C26H29ClN4O4S B2415564 7-{6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one CAS No. 688054-03-7](/img/no-structure.png)
7-{6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-{6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a useful research compound. Its molecular formula is C26H29ClN4O4S and its molecular weight is 529.05. The purity is usually 95%.
BenchChem offers high-quality 7-{6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-{6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Kinase Inhibition
The compound has been investigated as a kinase inhibitor template. Kinases play crucial roles in cellular signaling pathways, and inhibiting specific kinases can have therapeutic implications. Researchers have explored its potential as a kinase inhibitor, particularly in the context of cancer treatment .
EP1 Receptor Antagonism
Another area of interest is its role as an EP1 receptor antagonist. EP1 receptors are involved in inflammatory responses, and blocking them can be beneficial in managing inflammatory pain. This compound, specifically Sodium 6-[(5-chloro-2-{[(4-chloro-2-fluorophenyl)methyl]oxy}phenyl)methyl]-2-pyridinecarboxylate , has been studied for its potential in treating inflammatory pain .
Medicinal Chemistry
The compound’s unique structure makes it valuable in medicinal chemistry research. Scientists explore its interactions with biological targets, aiming to design derivatives with improved pharmacological properties. Its heterocyclic scaffold provides opportunities for modification and optimization .
Organic Synthesis
Researchers have employed this compound in organic synthesis. For instance, it has been used in catalytic protodeboronation reactions of alkyl boronic esters. Such reactions enable the formation of complex molecules and functional groups, expanding the toolkit available to synthetic chemists .
Anti-Cancer Potential
While not yet fully explored, the compound’s structural features suggest potential anti-cancer activity. Its heterocyclic core and interactions with kinases make it an interesting candidate for further investigation in oncology research .
Drug Discovery
Lastly, this compound serves as a starting point for drug discovery efforts. By understanding its structure-activity relationships and biological effects, scientists can design novel derivatives with improved efficacy and reduced side effects. Its diverse applications highlight its versatility in drug development .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 5-chloro-2-methylphenylpiperazine with 6-oxohexanoic acid, followed by cyclization with ethyl acetoacetate and sulfur to form the quinazolinone ring. The resulting intermediate is then reacted with 1,3-dioxolane to form the final product.", "Starting Materials": [ "5-chloro-2-methylphenylpiperazine", "6-oxohexanoic acid", "ethyl acetoacetate", "sulfur", "1,3-dioxolane" ], "Reaction": [ "Step 1: Condensation of 5-chloro-2-methylphenylpiperazine with 6-oxohexanoic acid in the presence of a coupling agent such as DCC or EDC to form the amide intermediate.", "Step 2: Cyclization of the amide intermediate with ethyl acetoacetate and sulfur in the presence of a base such as triethylamine to form the quinazolinone ring.", "Step 3: Reaction of the quinazolinone intermediate with 1,3-dioxolane in the presence of a Lewis acid such as BF3 to form the final product." ] } | |
Numéro CAS |
688054-03-7 |
Nom du produit |
7-{6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one |
Formule moléculaire |
C26H29ClN4O4S |
Poids moléculaire |
529.05 |
Nom IUPAC |
7-[6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C26H29ClN4O4S/c1-17-6-7-18(27)13-21(17)29-9-11-30(12-10-29)24(32)5-3-2-4-8-31-25(33)19-14-22-23(35-16-34-22)15-20(19)28-26(31)36/h6-7,13-15H,2-5,8-12,16H2,1H3,(H,28,36) |
Clé InChI |
LEROASQOKRANTF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CCCCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2415494.png)
![6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-7H-purine](/img/structure/B2415495.png)
![2-[2-(1-Prop-2-enoylpiperidin-4-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2415496.png)
![N-[1-(2-Fluorophenyl)cyclopentyl]oxirane-2-carboxamide](/img/structure/B2415500.png)
![4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2415502.png)
![2-{1-[(3-isopropyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidin-4-yl}-N-(3-methoxypropyl)acetamide](/img/structure/B2415503.png)
![2-(1-methylindol-3-yl)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)acetamide](/img/structure/B2415504.png)